4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide
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Overview
Description
4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Introduction of Fluoro and Chloro Substituents: The fluoro and chloro substituents are introduced through halogenation reactions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the benzothiazole derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and sulfonamide formation reactions, often using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative without the chloro and fluoro substituents.
2-chloro-4-fluoro-1-(trifluoromethyl)benzene: A compound with similar halogen substituents but lacking the benzothiazole core.
Benzoxazole: A related compound where the sulfur atom in benzothiazole is replaced by oxygen.
Uniqueness
4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide is unique due to the combination of its benzothiazole core and the specific chloro and fluoro substituents. This combination enhances its reactivity and potential biological activities, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O2S2/c14-8-4-6-9(7-5-8)21(18,19)17-13-16-12-10(15)2-1-3-11(12)20-13/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSZDGMLIZJOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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